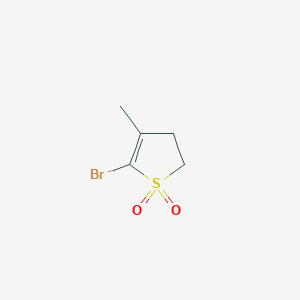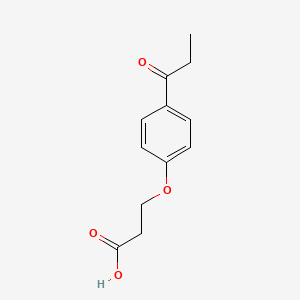
2,2'-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. This particular compound features two benzimidazole units connected by a methylenedisulfane bridge and ethoxy groups at the 6-position of each benzimidazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole), a common synthetic route includes the reaction of 6-ethoxy-1H-benzimidazole with formaldehyde and a disulfide source under mild conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, yielding two separate benzimidazole units.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Separate benzimidazole units.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) involves its ability to interact with biological targets such as enzymes and receptors. The benzimidazole scaffold allows the compound to bind to nucleic acids and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzimidazol: Die Stammverbindung mit einer einfacheren Struktur.
2-Phenylbenzimidazol: Ein Derivat mit einer Phenylgruppe an der 2-Position.
6-Methylbenzimidazol: Ein Derivat mit einer Methylgruppe an der 6-Position.
Einzigartigkeit
2,2'-(Methylendisulfandiyl)bis(6-Ethoxy-1H-benzimidazol) ist aufgrund seiner Methylendisulfane-Brücke und Ethoxygruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese strukturellen Merkmale verbessern seine Stabilität und Bioaktivität im Vergleich zu einfacheren Benzimidazolderivaten .
Eigenschaften
CAS-Nummer |
6998-55-6 |
|---|---|
Molekularformel |
C19H20N4O2S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
6-ethoxy-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20N4O2S2/c1-3-24-12-5-7-14-16(9-12)22-18(20-14)26-11-27-19-21-15-8-6-13(25-4-2)10-17(15)23-19/h5-10H,3-4,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
OCVBLZHAMIAOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCSC3=NC4=C(N3)C=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)


![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)

